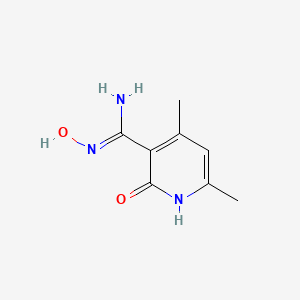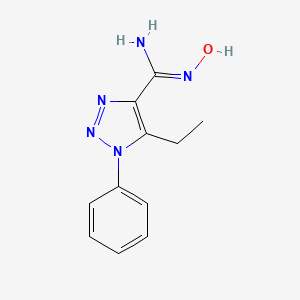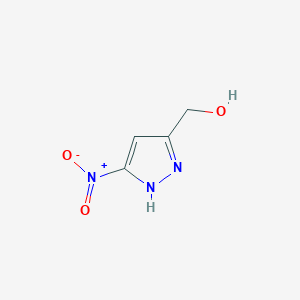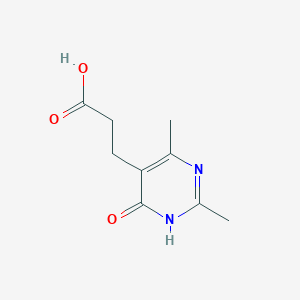
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one
Übersicht
Beschreibung
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one, or CMIDI, is an organic compound with a wide range of applications in scientific research. It is a substituted isoxazol-5-one that is synthesized through the reaction of 4-chloromethyl-3-hydroxybenzaldehyde and hydroxylamine hydrochloride. The compound is a white solid and is soluble in water and organic solvents. CMIDI is used in biochemical and physiological studies due to its ability to inhibit enzymes and modulate gene expression.
Wirkmechanismus
CMIDI is an inhibitor of enzymes that are involved in the metabolism of fatty acids and lipids. It inhibits the activity of fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). It also inhibits the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), an enzyme involved in cholesterol synthesis. CMIDI also modulates the expression of genes involved in cell cycle progression, apoptosis, and inflammation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of CMIDI are dependent on the concentration used. At low concentrations, CMIDI is able to inhibit the activity of FAS, ACC, and HMGCR. This leads to decreased fatty acid and cholesterol synthesis, which can lead to reduced levels of serum cholesterol and triglycerides. At higher concentrations, CMIDI is able to modulate the expression of genes involved in cell cycle progression, apoptosis, and inflammation. This can lead to decreased cell proliferation and increased apoptosis, which can lead to reduced inflammation and improved health outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CMIDI in lab experiments include its high solubility in water and organic solvents, its low toxicity, and its ability to inhibit enzymes and modulate gene expression. The main limitation of using CMIDI in lab experiments is its low yield. The yield of the reaction is approximately 80%, which can lead to lower yields of the desired product.
Zukünftige Richtungen
For the use of CMIDI in scientific research include further studies on its biochemical and physiological effects. Additionally, further research could be conducted on its ability to modulate gene expression and its potential therapeutic applications. Other potential future directions include exploring its ability to inhibit other enzymes and its potential use as a tool for drug discovery. Additionally, further research could be conducted on its ability to modulate gene expression in cancer, diabetes, and neurological diseases.
Wissenschaftliche Forschungsanwendungen
CMIDI is widely used in scientific research due to its ability to inhibit enzymes and modulate gene expression. It is used as a tool to study the effects of enzyme inhibition and gene expression on various biological processes. It has been used to study the effects of enzyme inhibition on cell proliferation, apoptosis, and inflammation. It has also been used to study the effects of gene expression on cancer, diabetes, and neurological diseases.
Eigenschaften
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(3,4-dihydroxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-5-8-7(11(16)17-13-8)3-6-1-2-9(14)10(15)4-6/h1-4,14-15H,5H2/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYWFCBMPZRTE-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=NOC2=O)CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/2\C(=NOC2=O)CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(chloromethyl)-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Aminopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1418179.png)


![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)


![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)

![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)
![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)

![3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1418201.png)